Palmitoylglutamic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of palmitoylglutamic acid typically involves the esterification of palmitic acid with glutamic acid. This process can be carried out in two steps to ensure the stability of the amide bond . Initially, palmitic acid is reacted with an acid catalyst under controlled temperature to form an ester. Subsequently, this ester is reacted with glutamic acid to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification reactions. The process is optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pH, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: Palmitoylglutamic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the compound into its reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Palmitoylglutamic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of palmitoylglutamic acid involves its interaction with cellular membranes and proteins. The palmitic acid moiety allows the compound to integrate into lipid bilayers, affecting membrane fluidity and signaling pathways. Additionally, it can modulate the activity of enzymes and receptors, contributing to its biological effects .
Comparison with Similar Compounds
N-palmitoylglutamate: Another derivative of glutamic acid with similar properties.
N-hexadecylglutamic acid: A compound with a similar structure but different chain length.
Uniqueness: Palmitoylglutamic acid is unique due to its specific combination of palmitic acid and glutamic acid, which imparts distinct physicochemical properties and biological activities. Its ability to integrate into lipid bilayers and modulate cellular functions sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(hexadecanoylamino)pentanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)22-18(21(26)27)16-17-20(24)25/h18H,2-17H2,1H3,(H,22,23)(H,24,25)(H,26,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAOMYOPEIRFLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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